molecular formula C9H4BrF3O B3375119 2-(Trifluoromethyl)-5-bromobenzofuran CAS No. 1067238-69-0

2-(Trifluoromethyl)-5-bromobenzofuran

Cat. No. B3375119
CAS RN: 1067238-69-0
M. Wt: 265.03 g/mol
InChI Key: WPDFSGZBCAETJT-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5-bromobenzofuran is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a member of the benzofuran family and contains a trifluoromethyl and bromine group on its molecular structure.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5-bromobenzofuran is not fully understood, but it is believed to interact with specific molecular targets in cells. Its trifluoromethyl and bromine groups can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to changes in their structure and function. This can result in the inhibition or activation of specific signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
2-(Trifluoromethyl)-5-bromobenzofuran has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. It can also modulate the activity of specific enzymes and receptors, leading to changes in cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Trifluoromethyl)-5-bromobenzofuran in lab experiments include its high purity, stability, and versatility. It can be easily synthesized and modified to suit specific research needs. However, its limitations include its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for research on 2-(Trifluoromethyl)-5-bromobenzofuran. One area of interest is its potential as a fluorescent probe for imaging and sensing applications. Its unique molecular structure and optical properties make it a promising candidate for this application. Another area of interest is its potential as a drug candidate for the treatment of specific diseases. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.

Scientific Research Applications

2-(Trifluoromethyl)-5-bromobenzofuran has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Its unique molecular structure and functional groups make it a promising candidate for drug development.

properties

IUPAC Name

5-bromo-2-(trifluoromethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3O/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDFSGZBCAETJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287431
Record name 5-Bromo-2-(trifluoromethyl)benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-5-bromobenzofuran

CAS RN

1067238-69-0
Record name 5-Bromo-2-(trifluoromethyl)benzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067238-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(trifluoromethyl)benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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